![molecular formula C18H16ClN3O4 B213559 ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)
ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes involved in the inflammatory response, thus reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. These include reducing the production of inflammatory mediators, such as cytokines and prostaglandins, and inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate in lab experiments is its potential to exhibit anti-inflammatory and analgesic properties. This can make it a useful tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate. One potential area of interest is in the development of new drugs for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to investigate its potential applications in other areas of scientific research, such as cancer treatment and neuroprotection.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate involves the condensation of 4-chloro-1H-pyrazole-1-methanol with 2-furoyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid ethyl ester. This process results in the formation of the final compound, which is a white powder.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
Molekularformel |
C18H16ClN3O4 |
---|---|
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
ethyl 4-[[5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-25-18(24)12-3-5-14(6-4-12)21-17(23)16-8-7-15(26-16)11-22-10-13(19)9-20-22/h3-10H,2,11H2,1H3,(H,21,23) |
InChI-Schlüssel |
IELTURLSZXGRNX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.